Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate
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Overview
Description
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is a benzopyran derivative, a bicyclic heterocyclic molecule composed of a benzene ring fused to a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the Vilsmeier-Haack formylation of appropriate o-hydroxyacetophenones . This method, however, often results in low yields (20-30%) due to the complexity of the reaction . Another approach involves the condensation of aldehydes with various reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or hydrazines.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A closely related compound with similar structural features and chemical properties.
6-Ethyl-3-formylchromone: Another benzopyran derivative with comparable applications.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its potent inhibitory effects on specific enzymes.
Uniqueness
Ethyl 3-formyl-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
50743-38-9 |
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Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl 3-formyl-4-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-7H,2H2,1H3 |
InChI Key |
REKYYRFGKDYSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C=O |
Origin of Product |
United States |
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